3-(2,2-Diethoxyethyl)-4-methylhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Diethoxyethyl)-4-methylhexanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a diethoxyethyl group attached to a hexanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Diethoxyethyl)-4-methylhexanal can be achieved through several methods. One common approach involves the reaction of 4-methylhexanal with diethoxyethane in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of an acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Diethoxyethyl)-4-methylhexanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The diethoxyethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-(2,2-Diethoxyethyl)-4-methylhexanoic acid.
Reduction: 3-(2,2-Diethoxyethyl)-4-methylhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,2-Diethoxyethyl)-4-methylhexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2,2-Diethoxyethyl)-4-methylhexanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in the study of enzyme mechanisms and drug development.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Diethoxyethyl)-4-methylpentanal
- 3-(2,2-Diethoxyethyl)-4-methylheptanal
- 3-(2,2-Diethoxyethyl)-4-methylbutanal
Uniqueness
3-(2,2-Diethoxyethyl)-4-methylhexanal is unique due to its specific structural features, such as the presence of both a diethoxyethyl group and a hexanal backbone
Properties
CAS No. |
78156-24-8 |
---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
3-(2,2-diethoxyethyl)-4-methylhexanal |
InChI |
InChI=1S/C13H26O3/c1-5-11(4)12(8-9-14)10-13(15-6-2)16-7-3/h9,11-13H,5-8,10H2,1-4H3 |
InChI Key |
NDRDNXSNMHPMLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC=O)CC(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.